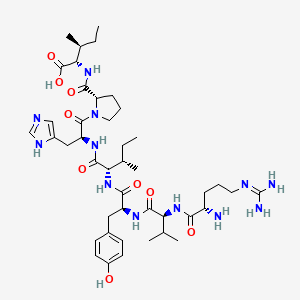

7-Isoleucine-aiii

説明

特性

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68N12O9/c1-7-24(5)34(40(61)51-31(20-27-21-47-22-49-27)41(62)55-18-10-12-32(55)38(59)54-35(42(63)64)25(6)8-2)53-37(58)30(19-26-13-15-28(56)16-14-26)50-39(60)33(23(3)4)52-36(57)29(44)11-9-17-48-43(45)46/h13-16,21-25,29-35,56H,7-12,17-20,44H2,1-6H3,(H,47,49)(H,50,60)(H,51,61)(H,52,57)(H,53,58)(H,54,59)(H,63,64)(H4,45,46,48)/t24-,25-,29-,30-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLXDYACMRLMMF-GIBVOHFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52498-25-6 | |

| Record name | Angiotensin III, ile(7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052498256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Sophisticated Characterization Methodologies for 7 Isoleucine Aiii Research

Advanced Conformational Analysis Using Spectroscopic Techniques

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For 7-Isoleucine-aiii, which possesses a core structure derived from the essential amino acid isoleucine, understanding its dynamic behavior in solution is critical. Advanced spectroscopic techniques, such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools in this endeavor.

Circular Dichroism (CD) Spectroscopy provides valuable insights into the secondary structure and folding properties of molecules containing chiral centers. In the context of this compound, CD spectroscopy is employed to monitor conformational changes induced by variations in solvent polarity, pH, or temperature. The resulting spectra can reveal the presence of ordered structures, such as α-helices or β-sheets, if the molecule were to be a peptide or have peptide-like characteristics.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful means to probe the dynamics and detailed conformational preferences of this compound in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) allow for the measurement of through-space proton-proton distances, which are crucial for defining the molecule's three-dimensional fold. Furthermore, relaxation dispersion NMR experiments can shed light on the dynamic processes occurring on microsecond to millisecond timescales, providing a more complete picture of the conformational landscape of this compound.

Table 1: Spectroscopic Parameters for Conformational Analysis of this compound Analogs

| Technique | Parameter Measured | Typical Observation for Folded Conformation |

| Circular Dichroism | Molar Ellipticity [θ] at specific wavelengths | Characteristic positive or negative bands indicating secondary structure elements |

| NMR (NOESY/ROESY) | Cross-peak intensities | Presence of specific through-space correlations defining spatial proximity of atoms |

| NMR (Relaxation) | R1, R2 relaxation rates, Heteronuclear NOE | Data indicative of molecular tumbling and internal motions |

Structural Elucidation Methodologies for Complex Derivatives

The synthesis of derivatives of this compound is a common strategy to probe its structure-activity relationships. Determining the precise three-dimensional arrangement of these, often complex, derivatives requires sophisticated structural elucidation techniques that go beyond simple spectroscopic identification.

X-ray Crystallography stands as the gold standard for determining the absolute configuration and detailed stereochemical nuances of crystalline derivatives of this compound. By diffracting X-rays through a single crystal of a derivative, a detailed electron density map can be generated, allowing for the unambiguous assignment of atomic positions and stereocenters. This technique is particularly powerful for resolving the complex stereochemistry inherent in molecules derived from isoleucine, which itself contains two chiral centers.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic methods that provide information about the absolute configuration of chiral molecules in solution. These techniques are complementary to X-ray crystallography and are especially useful when suitable crystals for diffraction cannot be obtained. By comparing experimentally measured VCD and ECD spectra with those predicted by quantum chemical calculations for different stereoisomers, the absolute configuration of a this compound derivative can be confidently assigned.

Methodologies for Investigating the Stability of "this compound" in Defined Biological Milieus

Understanding the stability of this compound in environments that mimic biological systems is crucial for interpreting its in vitro activity and potential in vivo behavior. These studies, which are distinct from pharmacokinetic profiling, focus on the intrinsic chemical and enzymatic stability of the compound.

To assess its stability, this compound is incubated in various buffered solutions that simulate different physiological compartments, such as plasma, lysosomal environments, or the cytoplasm. These media are often supplemented with specific enzymes, such as proteases or esterases, to evaluate the compound's susceptibility to enzymatic degradation.

The degradation of this compound over time is monitored using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This allows for the quantification of the parent compound and the identification of any degradation products. By analyzing the rate of disappearance of this compound and the emergence of metabolites, researchers can construct a detailed stability profile.

Table 2: Representative Stability Data for this compound in Simulated Biological Media

| Medium | Incubation Time (hours) | % Remaining of this compound | Major Degradation Product(s) |

| Simulated Gastric Fluid (pH 1.2) | 2 | 95% | Hydrolysis product A |

| Simulated Intestinal Fluid (pH 6.8) | 6 | 88% | Hydrolysis product B |

| Human Plasma (37 °C) | 24 | 65% | Enzymatic cleavage product C |

| Liver Microsomes | 4 | 42% | Oxidative metabolite D |

Molecular and Cellular Interaction Studies of 7 Isoleucine Aiii

Ligand-Target Binding Dynamics and Kinetics

L-isoleucine's most well-documented ligand-target interaction is with enzymes involved in its own biosynthetic pathway, a classic example of feedback inhibition. bioninja.com.au In microorganisms and plants, the synthesis of isoleucine from threonine is a five-step process. bioninja.com.au The first enzyme in this pathway, threonine deaminase (also known as threonine dehydratase or IlvA), is allosterically inhibited by L-isoleucine. bioninja.com.aunih.gov

Studies on threonine deaminase from Escherichia coli (EcIlvA) have provided significant insights into these binding dynamics. L-isoleucine binds to a regulatory site on the enzyme, distinct from the catalytic site where the substrate (threonine) binds. biorxiv.org This binding induces a conformational change in the enzyme, which reduces its affinity for threonine and consequently decreases its catalytic activity. nih.gov The kinetics of this inhibition are non-Michaelis-Menten and display a sigmoidal response to threonine concentration, a hallmark of allosteric regulation. nih.gov

Interestingly, research on threonine deaminase from Staphylococcus aureus (SaIlvA) revealed a different regulatory mechanism, where isoleucine did not inhibit the binding kinetics of threonine, suggesting diversity in the allosteric regulation of this enzyme across different bacterial species. biorxiv.org

The binding of isoleucine to the regulatory domain of EcIlvA involves specific molecular interactions. The amino group of isoleucine forms hydrogen bonds with the main chain carbonyl oxygen of Ile460 and the side chains of Glu347 and Asn459. biorxiv.org The carboxyl group of isoleucine interacts with the amide nitrogens of Phe352 and Ile460. biorxiv.org

Table 1: Kinetic Parameters of L-Isoleucine Inhibition on E. coli Threonine Deaminase (EcIlvA)

| Parameter | Value | Reference |

|---|---|---|

| Inhibition Type | Allosteric | nih.gov |

| Binding Site | Regulatory (Allosteric) Site | bioninja.com.au |

| Effect on Substrate Binding | Decreases affinity for L-threonine | nih.gov |

| Kinetic Profile | Sigmoidal | nih.gov |

| Inhibitory Concentration | 0.5 mM isoleucine significantly reduces activity | biorxiv.org |

Enzyme Inhibition Mechanisms and Detailed Kinetic Characterization

The primary mechanism of enzyme inhibition by L-isoleucine is allosteric, non-competitive inhibition . bioninja.com.ausavemyexams.com This means that isoleucine does not directly compete with the substrate for the active site. libretexts.org Instead, its binding to the allosteric site causes a conformational change that inactivates the enzyme. savemyexams.com This form of regulation is a type of feedback inhibition, where the end product of a metabolic pathway controls the activity of an early enzyme in the same pathway. bioninja.com.au This ensures that the cell does not overproduce isoleucine, thereby conserving energy and resources. bioninja.com.au

The allosteric inhibition of threonine deaminase by L-isoleucine is a reversible process. bgc.ac.in When isoleucine levels in the cell decrease (as it is consumed for protein synthesis), it dissociates from the enzyme, allowing the enzyme to become active again and resume isoleucine production. savemyexams.com

In addition to threonine deaminase, L-isoleucine, along with other BCAAs, can also regulate the activity of acetohydroxyacid synthase (AHAS), another key enzyme in the BCAA biosynthetic pathway. nih.gov In Mycobacterium tuberculosis, AHAS is inhibited by L-valine and, to a lesser extent, by L-isoleucine. nih.gov

Modulation of Receptor Activity and Intracellular Signal Transduction Pathways

Beyond its role in enzyme regulation, L-isoleucine can modulate intracellular signaling pathways, particularly those related to metabolism and growth. The mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis, can be influenced by amino acid levels, including isoleucine. portlandpress.com

Studies in mice have shown that dietary isoleucine levels can significantly impact metabolic health. Reducing dietary isoleucine has been found to improve glucose tolerance and insulin (B600854) sensitivity. nih.govwisc.edu This suggests that isoleucine can modulate signaling pathways related to insulin action. While the precise receptors are still under investigation, these effects are linked to changes in hepatic and adipose tissue metabolism. nih.govwisc.edu For instance, a low isoleucine diet can activate the FGF21-UCP1 axis, leading to increased energy expenditure. wisc.edu

Furthermore, emerging evidence suggests a role for lysosomes in sensing amino acid levels and regulating metabolic pathways. nih.gov It is possible that isoleucine interacts with components of the lysosomal signaling machinery to influence cellular metabolism. nih.gov

Mechanistic Investigations of Interactions with Specific Cellular Components

Membrane Interactions: As a hydrophobic amino acid, isoleucine's side chain can participate in interactions with cellular membranes. frontiersin.org In membrane proteins, isoleucine residues are often found in transmembrane domains, where their hydrophobic side chains can interact favorably with the lipid bilayer. nih.gov Studies have shown that isoleucine is among the most engaged of the aliphatic hydrophobic residues in interactions with lipids. nih.gov These interactions are crucial for the proper folding, stability, and function of membrane proteins. frontiersin.org For example, the presence of isoleucine can influence the insertion depth and orientation of peptides within a membrane. biorxiv.org

Biosynthetic Intermediacy and Metabolic Fate in Model Organisms (non-human, mechanistic)

In microorganisms and plants, L-isoleucine is synthesized via a well-defined pathway starting from L-threonine. bioone.orgnih.gov The key enzymes in this pathway include threonine deaminase, acetohydroxyacid synthase, ketol-acid reductoisomerase, dihydroxyacid dehydratase, and branched-chain amino acid aminotransferase. wikipedia.org

However, alternative biosynthetic routes have been identified in some organisms. For instance, in Geobacter sulfurreducens, the majority of isoleucine is synthesized from acetyl-CoA and pyruvate (B1213749) via the citramalate (B1227619) pathway, with the threonine-dependent pathway playing a minor role. asm.orgscispace.com Other microorganisms can synthesize isoleucine from precursors like pyruvate and acetyl-CoA (pyruvate pathway) or glutamate (B1630785) and pyruvate (glutamate pathway). researchgate.net

Computational and Theoretical Investigations of 7 Isoleucine Aiii

Molecular Docking and Binding Affinity Prediction Analyses

Molecular docking is a computational technique used to predict the preferred orientation and conformation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This analysis is fundamental in drug discovery and molecular biology for understanding interaction mechanisms and for screening virtual libraries of compounds. Subsequent binding affinity predictions estimate the strength of this interaction, often expressed as a binding energy or an inhibition constant (Ki) or IC50 value.

Research on isoleucine-derived compounds frequently employs molecular docking to elucidate their potential as therapeutic agents. For instance, studies on novel Schiff base ligands derived from isoleucine have used docking to predict their binding modes within the active sites of various protein receptors. nih.govresearcher.life These analyses help to understand how the structural features of the isoleucine moiety and the rest of the ligand contribute to binding. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues of the target protein. nih.gov

Similarly, metal complexes incorporating isoleucine derivatives have been evaluated using molecular docking to assess their potential as inhibitors of specific biological targets, such as enzymes or receptors involved in cancer pathways. scilit.com For example, a Zn(II) isoleucine dithiocarbamate (B8719985) complex was docked against Hypoxia-Inducible Factor 1 (HIF-1), with the results showing favorable interactions and a strong docking score, suggesting its potential as an inhibitor. scilit.com

The prediction of binding affinity is often coupled with docking. Various scoring functions, from simple empirical models to more complex machine-learning-based systems, are used to rank different poses and predict affinity. nih.govmdpi.com Frameworks combining protein structure prediction (folding), ligand docking, and affinity prediction are becoming increasingly prevalent to streamline the process from a primary amino acid sequence to a quantitative prediction of interaction strength. nih.gov

| Ligand | Target Receptor | Docking Score (Binding Energy) | Interacting Residues | Reference |

| Isoleucine-derived Schiff base | 1GS4 | - | - | nih.govresearcher.life |

| Isoleucine-derived Schiff base | 2HQ6 | - | - | nih.govresearcher.life |

| Isoleucine-derived Schiff base | 3DJD | - | - | nih.govresearcher.life |

| Zn(II) Isoleucine Dithiocarbamate | HIF-1 | -6.6 kcal/mol | ARG 17, GLU 15, TRP 27, LEU 32, PRO 41, ARG 44 | scilit.com |

Note: Specific binding energy values for the Schiff base complexes were not detailed in the source abstracts, but their inhibitory potential was confirmed through docking.

Molecular Dynamics Simulations for Conformational Landscapes and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For isoleucine and isoleucine-containing peptides and proteins, MD simulations provide critical insights into their conformational landscapes—the full range of three-dimensional shapes a molecule can adopt—and their structural stability. researchgate.netmdpi.com

The side chain of isoleucine has two chiral centers and two torsion angles (χ1 and χ2), which allows it to exist in several distinct low-energy rotational isomers, or "rotamers." MD simulations can map the transitions between these rotameric states, revealing the flexibility and dynamics of the side chain, which is crucial for protein folding, ligand binding, and protein-protein interactions. aip.org Studies combining MD simulations with experimental data from Nuclear Magnetic Resonance (NMR) have been particularly effective in characterizing the timescale and extent of these side-chain motions in proteins like ubiquitin. researchgate.netaip.org

| System | Simulation Focus | Key Findings | Reference |

| Ubiquitin | Isoleucine side-chain dynamics | Agreement between MD and NMR on rotamer jumps (χ1/χ2 space). | researchgate.netaip.org |

| Ala-Ile Dipeptide | Self-assembly in water | Formation of oriented hollow tubes with hexagonal symmetry. | acs.org |

| Isoleucine Polypeptides | Conformational effects of chain growth | Analysis of intermediate conformations and interactions with the solvent medium. | researchgate.net |

| GABARAP Protein | Residual dynamics in a folded protein | Isoleucine residues in different secondary structures (helices, strands, loops) show well-defined rotamers, indicating conformational stability. | acs.org |

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Interaction Energies

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods are used to investigate chemical reactivity, interaction energies, and various spectroscopic properties that cannot be accurately captured by classical molecular mechanics force fields.

For amino acids like isoleucine, QM methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the relative energies of different side-chain rotamers with high accuracy. nih.gov These calculations have shown that in some cases, QM energies differ significantly from those predicted by standard force fields, and using these more accurate QM-derived energies can improve the performance of protein structure prediction and design algorithms. nih.gov

QM calculations are also essential for understanding non-covalent interactions, which are critical for molecular structure and recognition. The intramolecular forces in capped isoleucine, for example, have been analyzed using DFT and Non-Covalent Interaction (NCI) analysis, revealing a balance of hydrogen bonds and van der Waals forces that stabilize its structure. epj.org These studies show that the most stable conformers adopt structures similar to those found in proteins. epj.org Furthermore, QM can be used to model reaction mechanisms at an electronic level, such as the hydrogen abstraction from leucine (B10760876) (an isomer of isoleucine) by an OH radical, providing detailed reaction profiles and rate coefficients. scielo.org.mx

| Method | System | Property Investigated | Key Finding | Reference |

| MP2, DFT (B3LYP), HF | Isoleucine dipeptide | Side-chain rotamer energies | QM energies differ from MM potentials and can improve side-chain placement accuracy in structure prediction. | nih.gov |

| DFT (M06-2X) | Capped isoleucine | Conformational landscape and intramolecular interactions | The most stable conformers exhibit γL and βL conformations stabilized by a balance of non-covalent interactions. | epj.org |

| DFT (B3LYP) | Model α-pleated sheets | Geometry and thermochemical properties | QM geometry optimization provides accurate dihedral angles consistent with high-level calculations on dipeptides. | nih.gov |

De Novo Design and Generative Modeling Approaches for Isoleucine Analogues

De novo protein design involves the creation of new protein structures with novel functions, starting from fundamental principles of chemistry and physics rather than by modifying existing proteins. Isoleucine, with its bulky and hydrophobic side chain, is a critical building block in this field, particularly for designing the hydrophobic cores that drive protein folding and stability. pnas.org Computational methods are used to design sequences that will fold into a desired three-dimensional structure. In many designed proteins, isoleucine residues are strategically placed in the core to ensure tight packing and structural integrity. pnas.orgacs.org

Generative modeling, a rapidly advancing area of artificial intelligence, is revolutionizing de novo design. arxiv.org These models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying principles of protein structure and sequence from large databases of known proteins. oup.com They can then be used to generate vast numbers of novel protein or peptide sequences that are predicted to be stable and functional. arxiv.orgrsc.org

For designing analogues of isoleucine or peptides containing them, generative models can navigate the vast chemical space to propose new molecules with optimized properties. rsc.org These tools are not limited to the 20 canonical amino acids and can be used to design peptides incorporating non-natural amino acids to enhance properties like binding affinity or stability. rsc.org The process often involves a design loop where a generative model proposes candidates, and a predictive model (an "oracle") assesses their quality, guiding the design toward molecules with desired characteristics. arxiv.org

| Approach | Focus | Role of Isoleucine/Analogues | Key Outcome | Reference |

| De Novo Rule-Based Design | Hydrophobic core packing | Isoleucine residues are key components of the hydrophobic core, contributing to stability. | Creation of robustly folding ideal proteins, even with mutations in the core. | pnas.org |

| De Novo Coiled-Coil Design | Metal binding site | Isoleucine residues at specific positions in a heptad repeat generate the hydrophobic core and favor a three-stranded coiled coil. | Design of a metallo-coiled coil with potential for MRI contrast applications. | acs.org |

| Generative Modeling (PepINVENT) | Peptide design beyond natural amino acids | Models can be trained to incorporate natural and non-natural amino acids to generate diverse peptide designs. | A tool that navigates a vast chemical space to propose valid and novel peptides with optimized properties. | rsc.org |

| Generative Probabilistic Model | Local protein structure | The model learns sequence-structure correlations, where isoleucine propensities are linked to specific local geometries. | A framework for efficient conformational sampling and analysis of local sequence-structure relationships. | pnas.org |

In Silico Prediction of Interaction Hotspots and Mechanistic Binding Modes

In protein-protein or protein-ligand interfaces, not all residues contribute equally to the binding energy. "Hotspots" are a small subset of residues that account for the majority of the binding free energy. Identifying these hotspots is crucial for understanding molecular recognition and for designing drugs that can effectively disrupt these interactions. In silico methods are widely used to predict these critical residues.

Alanine (B10760859) scanning mutagenesis is a common experimental technique to identify hotspots, and computational alanine scanning mimics this process by calculating the change in binding free energy (ΔΔG) upon mutating an interface residue to alanine. Residues that cause a significant loss of binding affinity upon mutation are identified as hotspots. Isoleucine is frequently identified as a hotspot residue due to its hydrophobic nature, which allows it to form favorable interactions within the often-hydrophobic core of binding interfaces and shield them from solvent. researchgate.netnih.gov

Computational approaches to predict hotspots range from simple physical models to more complex molecular mechanics calculations combined with continuum solvation models (MM-PBSA). pnas.org These methods, applied to large datasets of protein complexes, have revealed that hotspots are often enriched in specific amino acids, including tryptophan, tyrosine, and the branched-chain aliphatic residues like isoleucine. nih.govpnas.org Beyond just identifying hotspots, computational tools can elucidate the mechanistic binding mode, revealing the precise geometry of interactions, such as how an isoleucine side chain packs against a hydrophobic pocket on the partner protein, which is critical for understanding the basis of binding specificity and affinity. researchgate.netnih.gov

| Method | System/Target | Purpose | Finding Related to Isoleucine | Reference |

| Structural Analysis | Protein-protein interfaces | Distinguish binding sites from other surface patches. | Hotspots are often composed of structurally conserved residues, including isoleucine. | nih.gov |

| In Silico Alanine Scan | Tau amyloid fibrils | Estimate energetic contribution of each residue to fibril stability. | Isoleucine at specific positions is central in stabilizing intermolecular contacts in amyloid structures. | biorxiv.org |

| Structural Mapping | NaV1.5-KIR2.1 ion channel complex | Identify disease-associated mutation hotspots at the protein-protein interface. | A mutation involving isoleucine was mapped to the interface, though its impact required further study. | frontiersin.org |

| Structural and Computational Modeling | HIV V2 monoclonal antibody binding | Elucidate the binding mode and epitope. | The binding epitope is stabilized by a hydrophobic core in V2, and replacement of an isoleucine residue at a key position is linked to vaccine efficiency. | nih.gov |

Structure Activity Relationship Sar and Structure Function Relationship Sfr Analyses of Isoleucine Based Compounds

Correlating Specific Structural Modifications within "7-Isoleucine-aiii" Analogues with Mechanistic Activity

The biological function of angiotensin peptides is highly sensitive to modifications in their amino acid sequence. Structure-activity relationship (SAR) studies have been instrumental in dissecting the roles of individual residues. The compound [Ile⁷]-AIII is a C-terminally substituted heptapeptide (B1575542) analogue of Angiotensin III that demonstrates potent antagonist activity. chemdiv.comresearchgate.net

Research comparing [Ile⁷]-AIII to other angiotensin analogues reveals key determinants of activity. For instance, in rabbit adrenal cortical cell suspensions, [Ile⁷]-AIII proved to be a more effective antagonist of both Angiotensin II- and Angiotensin III-induced steroidogenesis than the octapeptide analogue [Sar¹,Ile⁸]-Angiotensin II. chemdiv.comresearchgate.net This suggests that the heptapeptide structure of [Ile⁷]-AIII has a greater affinity or inhibitory efficacy at the specific adrenal receptors mediating this response. researchgate.net Further studies in sodium-deprived rats showed that [Ile⁷]-AIII caused a significant (50%) decrease in aldosterone (B195564) excretion, whereas [Sar¹,Ile⁸]-Angiotensin II had no effect, reinforcing its potent antagonist role in aldosterone biosynthesis. chemdiv.comresearchgate.net

Interestingly, while being a potent antagonist of steroidogenesis, [Ile⁷]-AIII has no effect on resting blood pressure or on the pressor responses to Angiotensin II infusions, highlighting its selectivity for adrenal receptors over vascular smooth muscle receptors. chemdiv.comresearchgate.net This contrasts with [Sar¹,Ile⁸]-Angiotensin II, which produces a prolonged blockade of pressor responses. chemdiv.com The substitution of the C-terminal phenylalanine with an aliphatic amino acid like isoleucine is a known strategy for creating angiotensin receptor blockers. diva-portal.org The differences in biological properties between Angiotensin II and Angiotensin III analogues with varied substitutions suggest distinct binding and conformational requirements at different angiotensin receptor subtypes. nih.gov

The following table summarizes the comparative activities of [Ile⁷]-AIII and related angiotensin analogues.

| Compound | Key Structural Modification | Observed Mechanistic Activity | Reference |

|---|---|---|---|

| [Ile⁷]-Angiotensin III (des-Asp¹-Ile⁸-Angiotensin II) | Heptapeptide; Phenylalanine at position 7 of AIII is replaced by Isoleucine. | Potent antagonist of Angiotensin II/III-induced steroidogenesis. chemdiv.comresearchgate.net Decreases aldosterone excretion. chemdiv.com No effect on pressor response. chemdiv.comresearchgate.net | chemdiv.comresearchgate.net |

| Angiotensin II (AII) | Native octapeptide hormone. | Potent agonist for both steroidogenesis and pressor responses. frontiersin.org High affinity for both AT₁ and AT₂ receptors. biorxiv.org | frontiersin.orgbiorxiv.org |

| Angiotensin III (AIII) (des-Asp¹-Angiotensin II) | Native heptapeptide (lacks N-terminal Aspartic Acid of AII). | Potent agonist for steroidogenesis (100% of AII activity), but lower pressor activity (40% of AII). acs.org Similar affinity as AII at AT₂ receptors, but >30-fold selectivity for AT₂ over AT₁ receptors. biorxiv.org | biorxiv.orgacs.org |

| [Sar¹,Ile⁸]-Angiotensin II | Octapeptide; Aspartic Acid at position 1 is replaced by Sarcosine; Phenylalanine at position 8 is replaced by Isoleucine. | Antagonist of pressor response. chemdiv.com Weaker antagonist of steroidogenesis compared to [Ile⁷]-AIII. chemdiv.comresearchgate.net No effect on aldosterone excretion in sodium-deprived rats. researchgate.net | chemdiv.comresearchgate.net |

| [Sar¹]-Angiotensin II | Octapeptide; Aspartic Acid at position 1 is replaced by Sarcosine. | Agonist for steroidogenesis with a longer duration of action than AII. frontiersin.org Approximately 10-fold increase in relative potency in vitro compared to AII. frontiersin.org | frontiersin.org |

| [Poly(oAc)Seryl]-Angiotensin II | Octapeptide; N-terminus modified with Poly(oAc)Seryl. | Weak agonist with only about 30% of the steroidogenic potency of AII. frontiersin.org | frontiersin.org |

Elucidation of Rational Design Principles for Modulating Biological Interactions

The journey from peptide agonists to highly specific, orally bioavailable non-peptide antagonists of the renin-angiotensin system is a landmark achievement in rational drug design. researchgate.netrsc.org Early research with peptide analogues, such as saralasin (B108331) ([Sar¹, Val⁵, Ala⁸]-AII), provided invaluable SAR knowledge but was hampered by poor oral bioavailability and partial agonist activity. rsc.org

The core principle that emerged was to design small organic molecules that could mimic the essential pharmacophore of Angiotensin II, particularly its C-terminal segment (His-Pro-Phe). researchgate.net This led to the development of the first non-peptide AT₁ receptor blockers (ARBs), also known as sartans, like losartan. rsc.org Molecular modeling was used to ensure these new structures would mimic the Angiotensin II pharmacophore more closely than earlier compounds. rsc.org

Key principles in the rational design of these modulators include:

Mimicking Key Residues: The design of ARBs often involves creating a scaffold that presents functional groups in a spatial orientation similar to the critical side chains of Angiotensin II's C-terminus. Compound 13, for example, was used as a lead structure because it contains a carboxylate group mimicking Phe⁸, an isoleucine side chain, and an imidazole (B134444) ring like His⁶. researchgate.net

Targeting Specific Receptors: As the distinct roles of AT₁ and AT₂ receptors became clear, design efforts focused on achieving selectivity. The development of AT₂R-selective agonists like C21 evolved from octapeptides to shorter peptides and finally to drug-like small molecules, guided by structural information about the receptor. biotage.com

Modulating Signal Bias: More advanced rational design aims to create "biased agonists" that selectively activate one downstream signaling pathway over another (e.g., G-protein vs. β-arrestin pathways). For Angiotensin II, the interaction between its Tyr⁴ hydroxyl group and either the His⁶ imidazole or the Phe⁸ carboxylate can act as a gating mechanism for signaling, a concept that informs the design of next-generation drugs. researchgate.net

Improving Pharmacokinetics: A primary driver for moving from peptide to non-peptide structures was to overcome issues like rapid degradation and lack of oral bioavailability. researchgate.netrsc.org The development of sartans successfully addressed this, leading to potent, orally active antihypertensive agents.

This evolution from complex natural peptides to refined, selective small molecules exemplifies a successful rational design strategy, where initial SAR data from analogues like [Ile⁷]-AIII informed the creation of superior therapeutic agents. researchgate.netrsc.org

Development and Screening of Libraries of Isoleucine Derivatives for Comprehensive SAR Profiling

While large-scale screening of libraries composed exclusively of isoleucine derivatives is not widely documented, the screening of focused and combinatorial peptide libraries has been crucial for dissecting the SAR of ligands targeting the renin-angiotensin system, many of which contain or were compared against isoleucine-bearing peptides. These screening methods allow for the rapid evaluation of thousands of compounds to identify novel leads and to map the interaction landscape of a biological target.

Several library-based approaches have been applied to identify modulators of angiotensin receptors and related enzymes:

DNA-Encoded Libraries (DEL): This technology enables the screening of vast numbers of compounds. In one study, a DNA-encoded library of 32,000 phenolic acid-based compounds was screened against the Angiotensin II Type 1 Receptor (AT₁R). rsc.orgacs.org This led to the discovery of seven derivatives with significant binding, including one hit with a dissociation constant (Kd) of 0.49 nM, demonstrating the power of DEL to find potent, natural product-derived hits efficiently. rsc.orgacs.org

Peptide Libraries Based on Native Sequences: A library of 47 peptides derived from the C-terminal tetrapeptide sequence of Angiotensin II (-Ile-His-Pro-Phe) was synthesized and screened for binding to Angiotensin-Converting Enzyme 2 (ACE2). frontiersin.org This focused approach allowed researchers to identify the key residues at the C-terminus responsible for ACE2 binding and led to the identification of four chimeric Angiotensin II analogues that were selective ligands for the AT₂ receptor. frontiersin.org

Positional Scanning Synthetic Combinatorial Libraries (PS-SCL): To define the substrate specificity of the N- and C-domains of ACE, fluorescently labeled peptide libraries were used. By systematically substituting amino acids at each position (P₃ to P₁'), researchers could define the optimal residues for selective binding and cleavage by each domain, leading to the design of domain-selective substrates. researchgate.net

These examples, summarized in the table below, illustrate how library screening techniques are applied to generate comprehensive SAR profiles for complex biological systems involving isoleucine-containing peptides like angiotensins. The strategies range from unbiased screening of large, diverse libraries to more focused approaches based on known ligand structures. rsc.orgfrontiersin.org

| Library Type / Method | Target | Library Composition / Size | Key Finding / Outcome | Reference |

|---|---|---|---|---|

| DNA-Encoded Library (DEL) | Angiotensin II Type 1 Receptor (AT₁R) | 32,000 phenolic acid-focused compounds. | Identified seven phenolic acid derivatives as AT₁R antagonists; the most enriched hit had a Kd of 0.49 nM. | rsc.orgacs.org |

| Focused Peptide Library | Angiotensin-Converting Enzyme 2 (ACE2) | 47 peptides based on the C-terminal tetrapeptide of Angiotensin II (-IHPF). | Mapped key residues for ACE2 binding and identified four chimeric Ang II analogues with AT₂ receptor selectivity. | frontiersin.org |

| Positional Scanning Combinatorial Library (PS-SCL) | Angiotensin-Converting Enzyme (ACE) N- and C-domains | Fluorescence resonance energy transfer (FRET) peptides with systematic amino acid substitutions. | Defined the substrate specificity for each ACE domain, enabling the design of domain-selective substrates. | researchgate.net |

| mRNA Display Library | Glucose-dependent insulinotropic peptide receptor (hGIP-R) | Library of macrocyclic peptides. | Discovered nanomolar, serum-stable cyclic peptide binders after high-throughput clustering and SAR analysis. |

Stereochemical Influences on Molecular Recognition and Target Specificity

The three-dimensional arrangement of atoms—or stereochemistry—is a critical determinant of molecular recognition in biological systems. For flexible peptides like angiotensins, specific conformations are required for effective receptor binding and activation. The presence and configuration of isoleucine, with its two chiral centers and β-branched side chain, significantly influences the peptide's structure and function.

Studies on angiotensin analogues have highlighted several key stereochemical aspects:

Importance of β-Branched Residues: Conformational studies have indicated that for a series of Angiotensin II analogues substituted at position 5, only those with a β-branched residue like isoleucine or valine possess spectral and biological properties identical to the parent hormone. This suggests that the specific steric bulk and conformational constraints imposed by the β-branched side chain are essential for adopting the correct bioactive conformation.

Conformational Flexibility and Binding: Proton magnetic resonance studies of angiotensin peptides in aqueous solution have been used to understand their conformational dynamics. The ability of these peptides to adopt different shapes allows them to interact with multiple receptor subtypes, and modifications, including those involving isoleucine, can alter this conformational equilibrium, leading to changes in receptor selectivity and activity. nih.gov

Role in Receptor Selectivity: The substitution of L-amino acids with their D-isomers or with β-amino acids can dramatically alter receptor specificity. For example, the introduction of a single β-amino acid into the Angiotensin II sequence was shown to confer high selectivity for the AT₂ receptor. This is because such a modification can induce a specific turn or secondary structure that is preferentially recognized by one receptor subtype over another, while also increasing resistance to proteolysis.

Differentiation of Diastereoisomers: The two diastereomers of isoleucine, L-isoleucine (2S,3S) and D-allo-isoleucine (2R,3S), can be differentiated by NMR spectroscopy. This analytical capability is crucial for confirming the stereochemical integrity of synthetic peptides and for correlating specific configurations with biological outcomes, as even subtle changes in stereochemistry can abolish or alter activity.

In essence, the stereochemistry of isoleucine and its analogues is not a passive feature but an active contributor to the peptide's structure-function profile. It governs the accessible conformations, influences the stability of the peptide, and ultimately dictates the specificity and affinity of its interaction with biological targets like the angiotensin receptors.

Role in Fundamental Biological Processes and Pathways Non Clinical Research Focus

Investigation of Novel Biosynthetic Pathways Potentially Involving Isoleucine Derivatives (e.g., in microorganisms or plants)

The biosynthesis of isoleucine itself is a well-understood process in plants and microorganisms, starting from pyruvate (B1213749) and alpha-ketobutyrate. wikipedia.org However, the formation of isoleucine derivatives like 4-hydroxyisoleucine (B15566) involves additional enzymatic steps that represent novel pathways.

In plants, the biosynthesis of branched-chain amino acids (BCAAs), including isoleucine, is a complex process. researchgate.net Research has shown that various metabolic pathways can produce the necessary precursors for isoleucine synthesis. For instance, in some microorganisms, 2-ketobutyrate (a key intermediate for isoleucine) can be synthesized through multiple routes, including from threonine, citramalate (B1227619), or even propionate (B1217596) under certain conditions. nih.govelifesciences.orgasm.org This metabolic flexibility suggests that plants and microorganisms could possess "underground" or alternative pathways that can be harnessed to produce derivatives. nih.govelifesciences.org

The biosynthesis of 4-hydroxyisoleucine in fenugreek is believed to occur via the hydroxylation of isoleucine. This step requires a specific hydroxylase enzyme that is not present in all organisms. The study of such pathways is crucial for understanding plant-specialized metabolism and for potential bioengineering applications to produce novel compounds.

While the canonical isoleucine biosynthesis pathway is well-defined, research into E. coli has revealed novel "underground" pathways that can compensate for deletions in the primary route. nih.govelifesciences.org These alternative routes demonstrate the metabolic plasticity of organisms and highlight how promiscuous enzyme activities can lead to the synthesis of novel derivatives. For example, one study identified a new pathway for producing the isoleucine precursor 2-ketobutyrate by rerouting an intermediate from methionine biosynthesis. nih.govelifesciences.org Another study in Geobacter sulfurreducens confirmed that the citramalate-dependent pathway is the major route for isoleucine biosynthesis in that organism, differing from the more common threonine-dependent pathway. asm.org

Table 1: Key Enzymes in Canonical and Alternative Isoleucine Biosynthesis Pathways

| Enzyme | Pathway | Function | Organism Example | Citation |

|---|---|---|---|---|

| Threonine Deaminase (IlvA) | Canonical (Threonine-dependent) | Converts threonine to 2-ketobutyrate. | E. coli, Plants | asm.org |

| Citramalate Synthase (CimA) | Alternative (Citramalate-dependent) | Converts pyruvate to citramalate, an early step toward 2-ketobutyrate. | Methanocaldococcus jannaschii, Geobacter sulfurreducens | asm.orgasm.org |

| Cystathionine γ-synthase (MetB) | Underground (Aerobic) | Promiscuous cleavage of O-succinyl-L-homoserine to produce 2-ketobutyrate. | E. coli (mutant strain) | nih.govelifesciences.org |

| Pyruvate Formate-lyase (PFL) | Underground (Anaerobic) | Generates 2-ketobutyrate from propionyl-CoA and formate. | E. coli | nih.govelifesciences.org |

Interplay with Known Cellular Regulatory Networks: A Mechanistic Perspective

Isoleucine and its derivatives can interact with and modulate key cellular regulatory networks that govern metabolism and cell signaling. In plants, the jasmonate signaling pathway is a critical regulatory network for development and defense. The biologically active form of the hormone is jasmonoyl-L-isoleucine (JA-Ile). nih.gov The conjugation of jasmonic acid to isoleucine is a key regulatory step, and the resulting JA-Ile molecule binds to its receptor, COI1, to trigger downstream gene expression. nih.gov This process coordinates complex metabolic changes required for flower opening, nectar production, and the emission of floral attractants. nih.gov

Research on mammalian cells has shown that branched-chain amino acids, including isoleucine, are not just building blocks but also signaling molecules that can influence networks like the mTOR (mammalian target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Isoleucine uptake can activate the mTORC1 signaling pathway in regulatory T cells (Tregs), which are crucial for immune function. researchgate.net Furthermore, in cardiomyocytes, isoleucine has been identified as a nutrient sensor that can regulate the Hippo signaling pathway component, Yap, which is involved in heart size regulation and development. mdpi.com Studies in mice on a Western diet have shown that dietary isoleucine levels can significantly impact metabolic health, with lower levels protecting against weight gain and improving glucose metabolism, indicating a deep interplay with systemic metabolic regulatory networks. nih.gov

Modulating Enzyme Function in Defined Model Systems (e.g., isolated enzyme assays, cell-free extracts)

Isoleucine derivatives can directly modulate the activity of specific enzymes. In isolated enzyme assays, these effects can be quantified to understand their mechanism of action. A key example is the regulation of branched-chain α-keto acid dehydrogenase (BCKDH), the rate-limiting enzyme in the catabolism of all three BCAAs. nih.gov The activity of BCKDH is tightly regulated, and its dysfunction is associated with metabolic diseases.

Another example comes from studies on CodY, a global transcriptional regulator in low-G+C Gram-positive bacteria like Bacillus subtilis. CodY senses the intracellular pools of branched-chain amino acids. The binding of isoleucine or valine to CodY induces a significant conformational change in the protein, which enhances its ability to bind to DNA and regulate the expression of hundreds of genes related to metabolism and virulence. asm.org

In vitro studies using cell-free extracts and isolated enzymes have also explored how synthetic isoleucine derivatives can be utilized by cellular machinery. For instance, a fluorinated derivative of isoleucine, 5,5,5-trifluoro-isoleucine, was shown to be activated by the E. coli isoleucyl-tRNA synthetase (IleRS), although with a lower efficiency than natural isoleucine. caltech.edu This demonstrates that the enzymatic machinery of the cell can be promiscuous enough to accept and process derivatives, a principle that is key to protein engineering.

Table 2: Examples of Isoleucine and Derivatives Modulating Enzyme/Protein Function

| Molecule | Target Protein/Enzyme | Effect | Model System | Citation |

|---|---|---|---|---|

| Isoleucine / Valine | CodY | Induces conformational change, enhancing DNA binding and gene regulation. | Bacillus subtilis | asm.org |

| Jasmonoyl-L-isoleucine (JA-Ile) | COI1 F-box protein | Binding is required for JA-dependent physiological responses in plants. | Nicotiana attenuata | nih.gov |

| 5,5,5-trifluoro-isoleucine | Isoleucyl-tRNA synthetase (IleRS) | Activated by the enzyme, allowing its incorporation into proteins. | E. coli (in vitro assay) | caltech.edu |

| Isoleucine | Threonine deaminase | Allosteric binding inhibits the enzyme, creating a feedback loop. | Cardiomyocytes | mdpi.com |

Influence on Protein Folding, Stability, and Post-Translational Modifications (mechanistic studies)

The hydrophobic nature of isoleucine's side chain plays a crucial role in protein folding and stability by participating in hydrophobic interactions within the protein's core. researchgate.net The substitution of other amino acids with isoleucine can enhance thermal stability by improving internal packing and increasing these hydrophobic interactions. researchgate.net Isoleucine's structure, being branched at the C-beta carbon, restricts the possible conformations of the protein backbone, making it a preferred residue in beta-sheets. russelllab.org

While isoleucine itself does not have a side chain functional group that typically undergoes post-translational modification (PTM), it plays an essential indirect role. nih.gov The most significant example is the formation of JA-Ile in plants, which is a form of N-terminal modification that activates a hormone. nih.govoup.com Furthermore, the incorporation of synthetic isoleucine derivatives can be considered a type of modification that alters protein properties. For example, incorporating fluorinated isoleucine analogs into proteins can enhance their thermal and chemical stability by creating hyper-hydrophobic cores. caltech.edugoogle.com These fluorinated proteins have been shown to fold into stable, functional structures, indicating that such modifications are compatible with biological systems. caltech.edu

Emerging Methodologies and Future Research Directions for Isoleucine Derivative Chemistry

Integration of Advanced Synthetic Methodologies with High-Throughput Computational Screening

The synthesis of novel amino acid derivatives has been significantly advanced through multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple precursors in a single step. researchgate.net This approach, combined with transition metal-catalyzed and light-mediated reactions, offers a powerful toolkit for creating diverse libraries of isoleucine analogs. researchgate.net

Complementing these synthetic advancements is the power of high-throughput computational screening. researchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations enable the rapid evaluation of large numbers of virtual compounds against specific biological targets. explorationpub.com For instance, a multi-step computational workflow was successfully used to screen 23 derivatives of 4-hydroxy-isoleucine, identifying promising candidates for further development. explorationpub.com This synergy between advanced synthesis and computational screening dramatically accelerates the discovery process, allowing researchers to prioritize the most promising molecules for laboratory synthesis and testing. researchgate.netexplorationpub.com

A key aspect of this integrated approach is the use of quantitative structure-activity relationship (QSAR) models. These models, often powered by machine learning, can predict the biological activity of a compound based on its chemical structure, further refining the selection process.

Development of Chemoproteomic and Metabolomic Tools for Probing "7-Isoleucine-aiii" Interactions

Understanding how a novel compound interacts with the complex machinery of a cell is paramount. Chemoproteomics and metabolomics are two powerful "omics" technologies that provide a global view of these interactions.

Chemoproteomics utilizes chemical probes to identify the protein targets of a small molecule within a complex biological system. wikipedia.orgnih.gov Techniques like activity-based protein profiling (ABPP) use probes that bind to the active sites of enzymes, allowing for the assessment of a compound's effect on entire enzyme families. nih.govresearchgate.net For a hypothetical molecule like "this compound," chemoproteomics could be used to map its protein interaction profile, revealing both its intended targets and any potential off-target effects. wikipedia.org Databases such as Chem(Pro)2 are emerging to catalog these interactions, providing valuable data for future probe design. oup.comoup.com

Exploration of Novel Biological Targets and Pathogenic Pathways for Isoleucine-Based Modulators

The therapeutic potential of isoleucine derivatives extends to a wide range of diseases. For example, inhibitors of the amino acid transporter B0AT1 (SLC6A19), which transports isoleucine, are being explored as potential treatments for type 2 diabetes. nih.gov Additionally, certain fungal infections may be treated with compounds that target isoleucine metabolism. researchgate.net

The exploration of novel targets is an ongoing effort. For instance, trihybrids based on salicylic (B10762653) acid and isoleucine have shown promising cytotoxic activity against colon cancer cells. japsonline.com The unique structural properties of isoleucine, including its hydrophobicity and steric bulk, make it a valuable scaffold for designing modulators that can interact with a variety of protein binding sites. rsc.org As our understanding of disease biology deepens, so too will the opportunities for developing targeted isoleucine-based therapies.

Application of Artificial Intelligence and Machine Learning in Isoleucine Derivative Design and Prediction

Interactive Data Table: Hypothetical Screening of Isoleucine Derivatives

The following table illustrates a hypothetical output from a high-throughput computational screening of novel isoleucine derivatives against a target protein.

| Derivative ID | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Score | Synthesis Priority |

| Ile-D1 | -9.8 | 0.85 | High |

| Ile-D2 | -7.2 | 0.91 | Medium |

| Ile-D3 | -10.5 | 0.65 | High |

| Ile-D4 | -6.5 | 0.88 | Low |

| Ile-D5 | -9.1 | 0.79 | Medium |

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) score is a composite score predicting the pharmacokinetic properties of a compound.

Q & A

Basic: What are the recommended analytical techniques for verifying the purity and structural integrity of 7-Isoleucine-aiii?

Methodological Answer:

To confirm purity and structure, use a combination of:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Compare observed proton/carbon shifts with predicted spectra for stereochemical validation .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using a reverse-phase C18 column and UV detection at 210 nm .

- Mass Spectrometry (MS) : Validate molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) .

Key Consideration : For novel compounds, include elemental analysis (C, H, N) to resolve ambiguities in MS/NMR data .

Basic: How should researchers design synthesis protocols for this compound to ensure reproducibility?

Methodological Answer:

- Stepwise Documentation : Detail reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., column chromatography gradients) to enable replication .

- Control Experiments : Include negative controls (e.g., omitting catalysts) to confirm reaction specificity .

- Supporting Information (SI) : Publish chromatograms, raw NMR/MS data, and spectral assignments in SI files for peer validation .

Avoid : Over-reliance on verbal descriptions; use flowcharts or tables to summarize protocols .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to identify plausible pathways. For example, compare activation barriers for nucleophilic vs. electrophilic pathways .

- Molecular Dynamics (MD) Simulations : Assess solvent effects on reaction kinetics (e.g., aqueous vs. organic media) .

- Data Cross-Validation : Align computational predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Pitfall : Ignoring solvent dielectric constants in DFT models may lead to mechanistic inaccuracies .

Advanced: What strategies are effective in addressing discrepancies between in vitro and in vivo activity data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability (e.g., Cmax, Tmax) to assess metabolic stability differences .

- Protein Binding Assays : Use surface plasmon resonance (SPR) to compare target affinity under physiological vs. buffer conditions .

- Multi-Omics Integration : Correlate transcriptomic/proteomic data from in vivo models with in vitro dose-response curves .

Note : Contradictions may arise from off-target interactions; employ CRISPR-Cas9 knockouts to isolate primary targets .

Basic: What ethical and safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Assessment : Conduct a COSHH (Control of Substances Hazardous to Health) review for toxicity, flammability, and environmental impact .

- Institutional Approval : Obtain ethics committee clearance for biological testing (e.g., cell lines, animal models) .

- Data Transparency : Disclose all adverse events (e.g., solvent residues in final products) in publications .

Advanced: How can researchers optimize the enantiomeric excess (ee) of this compound in asymmetric catalysis?

Methodological Answer:

- Chiral Auxiliary Screening : Test ligands (e.g., BINAP, Salen) and solvents (e.g., DMF vs. THF) to maximize ee .

- Kinetic Resolution : Monitor reaction progress via circular dichroism (CD) spectroscopy to terminate at peak ee .

- Machine Learning (ML) : Train models on historical catalytic data to predict optimal ligand-substrate pairs .

Validation : Confirm ee via chiral HPLC with a Daicel CHIRALPAK® column .

Basic: What criteria should guide the selection of reference standards for this compound in quantitative assays?

Methodological Answer:

- Certified Reference Materials (CRMs) : Use ISO 17034-accredited standards with traceable certificates .

- Stability Testing : Validate reference stability under assay conditions (e.g., -80°C storage for long-term use) .

- Cross-Lab Calibration : Share standards with collaborating labs to minimize inter-instrument variability .

Advanced: How should researchers design studies to investigate the long-term stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via LC-MS .

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C .

- Crystallography : Compare pre-/post-storage crystal structures to identify degradation pathways (e.g., hygroscopicity-induced amorphization) .

Basic: What statistical methods are recommended for analyzing dose-response relationships in this compound bioactivity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic (4PL) model using software like GraphPad Prism .

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

- Meta-Analysis : Pool data from multiple studies using random-effects models to estimate EC50 confidence intervals .

Advanced: How can machine learning enhance the prediction of this compound’s physicochemical properties?

Methodological Answer:

- Feature Engineering : Use Mordred descriptors (e.g., topological polar surface area, logP) as input variables .

- Model Training : Employ gradient-boosted trees (XGBoost) or neural networks on datasets like PubChem or ChEMBL .

- Validation : Compare predicted vs. experimental solubility/permeability via Bland-Altman plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。